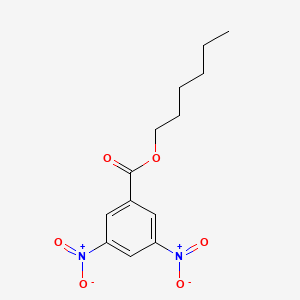

hexyl 3,5-dinitrobenzoate

CAS No.: 10478-04-3

Cat. No.: VC14327206

Molecular Formula: C13H16N2O6

Molecular Weight: 296.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10478-04-3 |

|---|---|

| Molecular Formula | C13H16N2O6 |

| Molecular Weight | 296.28 g/mol |

| IUPAC Name | hexyl 3,5-dinitrobenzoate |

| Standard InChI | InChI=1S/C13H16N2O6/c1-2-3-4-5-6-21-13(16)10-7-11(14(17)18)9-12(8-10)15(19)20/h7-9H,2-6H2,1H3 |

| Standard InChI Key | KZVBOYCZXPUDGJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 296.28 g/mol | |

| Appearance | Yellow to white solid | |

| Storage Conditions | Sealed in dry, 4–8°C | |

| Solubility | Not reported |

The nitro groups impart electron-withdrawing effects, stabilizing the aromatic ring and influencing reactivity in electrophilic substitution reactions . The hexyl chain enhances lipophilicity, potentially affecting solubility in organic solvents .

Synthesis and Reaction Pathways

Precursor Synthesis: 3,5-Dinitrobenzoic Acid

The synthesis of hexyl 3,5-dinitrobenzoate begins with the preparation of 3,5-dinitrobenzoic acid (CAS 99-34-3), a key intermediate. A reported method involves the carboxylation of 1,3-dinitrobenzene under high-pressure carbon dioxide (2.5 MPa) in the presence of a titanium-based catalyst (Ti-MCM-41) and ionic liquid (ILTmCl) in dimethylformamide (DMF) at 110°C . This yields 3,5-dinitrobenzoic acid with a 65% efficiency after recrystallization :

Esterification with Hexanol

The acid is subsequently esterified with hexanol via acid-catalyzed Fischer esterification. The general reaction proceeds as:

Optimization of reaction conditions (e.g., temperature, catalyst concentration) is critical to maximizing yield, though specific parameters are proprietary .

Applications and Industrial Relevance

Hexyl 3,5-dinitrobenzoate is restricted to laboratory use, explicitly excluding pharmaceutical, agricultural, or consumer applications . Its primary roles include:

-

Organic Synthesis: As a nitroaromatic building block for synthesizing complex molecules, including dyes and polymers .

-

Analytical Chemistry: Potential use as a derivatization agent for chromatographic analysis due to its UV-active nitro groups .

Notably, Hoffman Fine Chemicals prohibits its application in drug discovery or commercial product development, emphasizing its status as a research-grade chemical .

Comparative Analysis with Analogous Esters

Hexyl 3,5-dinitrobenzoate shares structural homology with methyl 3,5-dinitrobenzoate (CAS 2702-58-1), differing only in the alkyl chain length. Key contrasts include:

| Property | Hexyl 3,5-Dinitrobenzoate | Methyl 3,5-Dinitrobenzoate |

|---|---|---|

| Molecular Weight | 296.28 g/mol | 226.14 g/mol |

| Boiling Point | Not reported | Not reported |

| Applications | Laboratory intermediate | NMR quantification standard |

The hexyl derivative’s increased lipophilicity may enhance solubility in nonpolar solvents compared to its methyl counterpart .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume